molecular formula C20H17N3O3S3 B2362542 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide CAS No. 941966-87-6

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide

Cat. No. B2362542
CAS RN: 941966-87-6
M. Wt: 443.55
InChI Key: DQLRZFLGTPTDDV-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS). GLS is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important process for cancer cell survival and proliferation. BPTES has shown promising results in preclinical studies as a potential anticancer agent.

Scientific Research Applications

Synthesis and Characterization

N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(phenylsulfonyl)butanamide and its derivatives have been synthesized and characterized in various studies. For instance, Manolov et al. (2021) described the synthesis of a closely related compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, emphasizing its full analytical characterization through spectral data (Manolov et al., 2021).

Antimicrobial and Antitubercular Properties

Several studies have investigated the antimicrobial and antitubercular properties of related thiazole derivatives. Kumar et al. (2013) synthesized novel sulfonyl derivatives, finding them to exhibit significant antibacterial and antifungal activities, with some showing excellent antitubercular properties (Kumar et al., 2013). Similarly, Raval et al. (2012) reported the synthesis of thiazole derivatives with considerable antimicrobial activities (Raval et al., 2012).

Anticancer and Cytotoxicity Studies

The anticancer and cytotoxic effects of similar compounds have been a focus of research. Zablotskaya et al. (2013) synthesized N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, which demonstrated significant anti-inflammatory, cytotoxic, and psychotropic activities in vitro (Zablotskaya et al., 2013). Ratrey et al. (2021) explored the antibacterial activity of N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives, which displayed potent antibacterial activity against various strains (Ratrey et al., 2021).

Electroluminescent Device Applications

In the field of materials science, Fu et al. (2009) synthesized benzothiazole derivatives, including 4-(benzo[d]thiazol-2-yl)-N-(4-(benzo[d]thiazol-2-yl)phenyl)-N-phenylbenzenamine, for use in blue electroluminescent devices, demonstrating their potential in optoelectronic applications (Fu et al., 2009).

properties

IUPAC Name

4-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S3/c24-18(11-6-12-29(25,26)14-7-2-1-3-8-14)23-20-22-16(13-27-20)19-21-15-9-4-5-10-17(15)28-19/h1-5,7-10,13H,6,11-12H2,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLRZFLGTPTDDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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